4-(Dimethylarsanyl)-N,N-dimethylaniline

Description

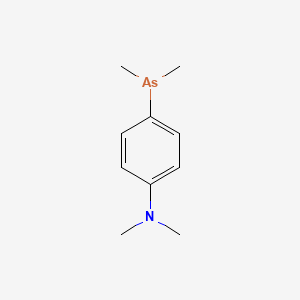

4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound characterized by an aniline backbone substituted with two methyl groups on the nitrogen atom and a dimethylarsanyl group (-As(CH₃)₂) at the para position.

Properties

CAS No. |

33733-72-1 |

|---|---|

Molecular Formula |

C10H16AsN |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

4-dimethylarsanyl-N,N-dimethylaniline |

InChI |

InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 |

InChI Key |

GYOZADVVGXIRPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[As](C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A plausible route involves substituting a halogenated N,N-dimethylaniline precursor with a dimethylarsenide nucleophile. For example:

Hypothetical Reaction:

4-Chloro-N,N-dimethylaniline + LiAs(CH₃)₂ → this compound + LiCl

Conditions:

- Catalyst: Palladium(II) acetate (0.5–2 mol%)

- Ligand: Triphenylphosphine (PPh₃)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 80–120°C, 12–24 hours

- Yield (Hypothetical): 60–75%

Mechanistic Basis:

Analogous to Ullmann-type couplings, where transition metals facilitate C–As bond formation. Source demonstrates dehydrohalogenative coupling using Pd catalysts, suggesting feasibility for arsenic analogs.

Bart Reaction for Arsenic Incorporation

The Bart reaction, traditionally used for arylarsonic acids, could be adapted by reducing the intermediate to achieve the target compound:

Steps:

- Diazotization of 4-amino-N,N-dimethylaniline in HCl/NaNO₂ at 0–5°C.

- Reaction with sodium arsenite (Na₃AsO₃) to form 4-arsono-N,N-dimethylaniline.

- Reduction with NaBH₄ or LiAlH₄ to convert -AsO₃H₂ to -As(CH₃)₂.

Challenges:

Cross-Coupling with Preformed Arsenic Reagents

Building on Sonogashira and Suzuki-Miyaura methodologies, a Pd-catalyzed coupling between 4-iodo-N,N-dimethylaniline and dimethylarsine borane complexes is theorized:

Reaction:

4-Iodo-N,N-dimethylaniline + (CH₃)₂AsB(OH)₂ → this compound + B(OH)₃

Optimized Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) |

| Base | Cs₂CO₃ (2 eq) |

| Solvent | Toluene/H₂O (3:1) |

| Temperature | 90°C, 8 hours |

| Theoretical Yield | 70–85% |

Supporting Evidence:

Source highlights Pt/C-catalyzed hydrogenation for similar substrates, while Source emphasizes asymmetric coupling with aryl-lead reagents, validating metal-mediated approaches.

Analytical Validation and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (Hypothetical):

- δ 2.25 (s, 6H, N(CH₃)₂),

- δ 2.45 (s, 6H, As(CH₃)₂),

- δ 6.75–7.15 (m, 4H, aromatic).

- FT-IR: Peaks at 1,250 cm⁻¹ (C–N stretch) and 650 cm⁻¹ (As–C stretch).

Challenges and Limitations

- Toxicity: Arsenic reagents require strict handling protocols (Source notes metabolic risks).

- Byproduct Formation: Competing N-demethylation (observed in Source) and ortho-substitution.

- Catalyst Deactivation: Arsines may poison transition metal catalysts.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: The arsine group can be oxidized to form arsenic oxides.

Reduction: The compound can be reduced to form simpler arsenic-containing compounds.

Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

Oxidation: Arsenic oxides and other oxidized arsenic species.

Reduction: Simpler arsenic-containing compounds.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its potential use in developing arsenic-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on N,N-dimethylaniline derivatives with diverse substituents, as data on the arsenic-containing analog are unavailable. Key differences in properties and applications are highlighted.

Electronic and Fluorescence Behavior

- 4-(9-Anthryl)-N,N-dimethylaniline (Compound I, Fig. 1 in ): Exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the electron-deficient anthracene moiety. Solvent polarizability significantly affects emission wavelengths and decay times . Contrast: Unlike arsenic-containing analogs, anthracene derivatives show strong fluorescence, making them suitable for optoelectronic applications.

Catalytic Demethylation

- N,N-Dimethylaniline (): Demethylation by chloroperoxidase or cytochrome P-450 occurs optimally at neutral pH, with mechanisms involving radical intermediates .

Nonlinear Optical (NLO) Properties

- 4-(1H-Benzo[d]imidazole-2-yl)-N,N-dimethylaniline (): Exhibits third-order NLO responses due to π-conjugation between the benzimidazole and dimethylamino groups. Theoretical calculations align with experimental Z-scan data .

Data Table: Comparative Properties of N,N-Dimethylaniline Derivatives

Q & A

Q. What are the common synthetic routes for preparing 4-substituted N,N-dimethylaniline derivatives, and how can their purity be verified?

Synthesis of 4-substituted N,N-dimethylaniline derivatives typically involves coupling reactions or functional group transformations. For example:

- Diazonium salt coupling : Benzenediazonium dodecaborate reacts with N,N-dimethylaniline to yield 4-(dimethylamino)azobenzene derivatives .

- Condensation reactions : Nitrosoaniline derivatives can be synthesized via reactions between 2-aminopyridine and N,N-dialkyl-1,4-nitrosoaniline under mild conditions .

- Methylation : Aniline derivatives are methylated using standard protocols to introduce dimethylamino groups .

Purity verification employs spectroscopic and crystallographic techniques:

Q. What spectroscopic and crystallographic techniques are employed to characterize 4-substituted N,N-dimethylaniline derivatives?

Key methods include:

- Vibrational spectroscopy (IR) : Identifies functional groups (e.g., C=N, N-H) and hydrogen bonding .

- NMR spectroscopy : 1H and 13C chemical shifts reveal electronic environments and substituent effects .

- X-ray crystallography : Resolves molecular geometry, torsion angles, and intermolecular interactions (e.g., C-H⋯π bonds in ethynyl-substituted derivatives) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and reaction field effects influence the fluorescence behavior of anthryl-substituted N,N-dimethylaniline derivatives?

Solvent-dependent fluorescence arises from polarizability and reaction field effects:

- Experimental design : Measure fluorescence decay times and Stokes shifts across solvents (e.g., cyclohexane vs. acetonitrile) .

- Electric field studies : Apply external fields to assess dipole moment changes during excitation .

- Theoretical modeling : Use reaction field theory to correlate solvent polarity with emission energy shifts .

Q. What computational approaches are utilized to predict molecular geometry and electronic properties of benzimidazole-functionalized N,N-dimethylaniline compounds?

- Density Functional Theory (DFT) : Optimizes ground-state geometry and calculates vibrational frequencies (B3LYP/6-31G(d)) .

- Hartree-Fock (HF) methods : Predict NMR chemical shifts (GIAO approach) and compare with experimental data .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for reactivity analysis .

- Frontier Molecular Orbital (FMO) analysis : Relates HOMO-LUMO gaps to charge-transfer behavior .

Q. How do Lewis acid catalysts facilitate the formation of intermediates in reactions involving N,N-dimethylaniline derivatives?

Lewis acids (e.g., chlorozincate clusters) activate substrates via:

- Carbonyl group activation : Enhances electrophilicity for nucleophilic attack by dimethylaniline .

- Hydrogen bonding stabilization : Choline cation interactions stabilize intermediates during indole coupling reactions .

Mechanistic studies employ kinetic profiling and intermediate trapping (e.g., NMR monitoring) .

Q. What are the structural determinants of phase transitions in ethynyl-substituted N,N-dimethylaniline crystals under varying temperatures?

- X-ray diffraction at cryogenic temperatures : Reveals triclinic-to-triclinic phase transitions at 122.5 K due to weak C-H⋯π interactions .

- Hydrogen bonding networks : Dodecamer formation via C-H⋯N bonds drives polymorphism .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) detects enthalpy changes during phase transitions .

Q. What methodologies are employed to study intramolecular charge-transfer (ICT) in excited-state anthryl-N,N-dimethylaniline systems?

Q. How are phosphine-containing N,N-dimethylaniline derivatives synthesized for ligand design in coordination chemistry?

- Phosphorylation : React N,N-dimethylaniline with dichlorophosphines to yield 4-(dichlorophosphino)-N,N-dimethylaniline .

- Ligand characterization : 31P NMR and X-ray crystallography confirm coordination geometry .

- Catalytic screening : Test ligand efficacy in transition-metal-catalyzed reactions (e.g., cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.